4-Methoxy-4'-Morpholinomethylbenzophenon

Übersicht

Beschreibung

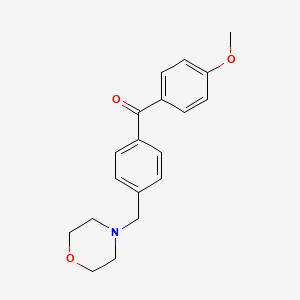

4-Methoxy-4’-morpholinomethyl benzophenone is an organic compound belonging to the class of benzophenones. It is a white crystalline powder that is soluble in organic solvents and has a melting point of 62-65°C. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C19H21NO3

- Molecular Weight : Approximately 311.37 g/mol

- IUPAC Name : (4-methoxyphenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone

The compound's structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

Organic Synthesis

4-Methoxy-4'-morpholinomethyl benzophenone serves as a crucial reagent in organic synthesis. Its ability to undergo various reactions, including oxidation, reduction, and substitution, allows chemists to utilize it as a building block for more complex molecules. This compound can facilitate the synthesis of pharmaceuticals and other organic compounds.

Research has indicated that this compound exhibits significant biological activities:

- Antimicrobial Properties : Studies have shown that 4-Methoxy-4'-morpholinomethyl benzophenone demonstrates antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, minimum inhibitory concentration (MIC) values have been reported as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

- Anticancer Activity : In vitro studies indicate that this compound can inhibit the proliferation of cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values around 15 µM and 20 µM, respectively. This suggests potential for development as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

Photoinitiator in Polymer Chemistry

The compound is also explored for its role as a photoinitiator in photopolymerization processes. Benzophenone derivatives are widely used in the production of specialty chemicals and materials due to their ability to absorb UV light and initiate polymerization reactions.

Pharmacological Applications

Due to its unique structure, this compound is being investigated for potential use in drug development. Its properties may allow it to act as a pharmacological agent targeting specific biological pathways, including cholinesterase inhibition which could be beneficial in treating neurodegenerative diseases like Alzheimer's disease.

Benzophenone Derivatives as Antitumor Agents

A comprehensive study highlighted the role of benzophenone derivatives, including 4-Methoxy-4'-morpholinomethyl benzophenone, in inhibiting tumor growth through various mechanisms such as apoptosis induction and angiogenesis inhibition. Compounds with morpholine substitutions often exhibited enhanced bioactivity compared to their non-substituted counterparts.

Cholinesterase Inhibition Studies

Research focused on the cholinergic properties of benzophenones revealed that certain derivatives could effectively inhibit acetylcholinesterase (AChE) activity. This inhibition is crucial for developing treatments for conditions like Alzheimer's disease.

Biochemische Analyse

Biochemical Properties

4-Methoxy-4’-morpholinomethyl benzophenone plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between 4-Methoxy-4’-morpholinomethyl benzophenone and cytochrome P450 can lead to the modulation of enzyme activity, affecting the metabolic pathways of other substrates. Additionally, this compound can bind to proteins and other biomolecules, influencing their structure and function .

Cellular Effects

The effects of 4-Methoxy-4’-morpholinomethyl benzophenone on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This pathway is crucial for regulating cell growth, differentiation, and apoptosis. By modulating the activity of key proteins in the MAPK pathway, 4-Methoxy-4’-morpholinomethyl benzophenone can alter gene expression and cellular metabolism. Furthermore, this compound has been found to affect the expression of genes involved in oxidative stress responses, potentially impacting cellular homeostasis .

Molecular Mechanism

At the molecular level, 4-Methoxy-4’-morpholinomethyl benzophenone exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the interaction. For instance, its binding to cytochrome P450 can inhibit the enzyme’s activity, leading to altered metabolic processes. Additionally, 4-Methoxy-4’-morpholinomethyl benzophenone can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in the transcriptional activity of target genes, thereby affecting cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Methoxy-4’-morpholinomethyl benzophenone have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have indicated that 4-Methoxy-4’-morpholinomethyl benzophenone can have sustained effects on cellular function, particularly in terms of gene expression and enzyme activity. These effects are consistent with the compound’s role in modulating biochemical pathways and cellular processes .

Dosage Effects in Animal Models

The effects of 4-Methoxy-4’-morpholinomethyl benzophenone in animal models vary with dosage. At low doses, the compound has been found to modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, 4-Methoxy-4’-morpholinomethyl benzophenone can induce adverse effects, including hepatotoxicity and oxidative stress. These findings highlight the importance of dosage considerations in the application of this compound in biochemical research .

Metabolic Pathways

4-Methoxy-4’-morpholinomethyl benzophenone is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These interactions can lead to the formation of various metabolites, which may have distinct biological activities. The compound’s influence on metabolic flux and metabolite levels can have downstream effects on cellular function and homeostasis. Additionally, 4-Methoxy-4’-morpholinomethyl benzophenone can interact with cofactors such as NADPH, further modulating its metabolic effects .

Transport and Distribution

Within cells and tissues, 4-Methoxy-4’-morpholinomethyl benzophenone is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to various cellular compartments, where it can exert its biochemical effects. The distribution of 4-Methoxy-4’-morpholinomethyl benzophenone within tissues is influenced by factors such as tissue permeability and the presence of binding proteins .

Subcellular Localization

The subcellular localization of 4-Methoxy-4’-morpholinomethyl benzophenone is critical for its activity and function. The compound has been found to localize to specific organelles, including the endoplasmic reticulum and mitochondria. This localization is mediated by targeting signals and post-translational modifications that direct the compound to these compartments. The presence of 4-Methoxy-4’-morpholinomethyl benzophenone in these organelles can influence their function, particularly in terms of enzyme activity and metabolic processes .

Vorbereitungsmethoden

The synthesis of 4-Methoxy-4’-morpholinomethyl benzophenone typically involves the Friedel-Crafts acylation reaction. This method is regarded as one of the most important for preparing benzophenone derivatives . The reaction conditions often include the use of a Lewis acid catalyst, such as aluminum chloride, and an appropriate acylating agent. Industrial production methods may involve large-scale synthesis in cGMP synthesis workshops to ensure high purity and quality.

Analyse Chemischer Reaktionen

4-Methoxy-4’-morpholinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wirkmechanismus

The mechanism of action of 4-Methoxy-4’-morpholinomethyl benzophenone involves its interaction with molecular targets and pathways. For instance, in the presence of isopropanol, it forms a stable radical intermediate that can undergo radical coupling to produce specific products . The exact molecular targets and pathways depend on the specific application and conditions.

Vergleich Mit ähnlichen Verbindungen

4-Methoxy-4’-morpholinomethyl benzophenone can be compared with other benzophenone derivatives, such as:

4-Methylbenzophenone: Known for its use in plastic products.

4-Methoxybenzophenone: Used in sunscreens and cosmetic products.

2-Methoxy-4’-morpholinomethyl benzophenone: Another derivative with similar properties.

The uniqueness of 4-Methoxy-4’-morpholinomethyl benzophenone lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for various specialized applications.

Biologische Aktivität

4-Methoxy-4'-morpholinomethyl benzophenone is a compound of significant interest due to its diverse biological activities. This article reviews its biochemical properties, cellular effects, molecular mechanisms, and implications for health and environmental safety, supported by relevant case studies and research findings.

4-Methoxy-4'-morpholinomethyl benzophenone interacts with various enzymes, notably cytochrome P450, which is critical in metabolizing xenobiotics. This interaction can modulate enzyme activity, influencing metabolic pathways. The compound's ability to bind with proteins suggests it can alter their functions, impacting cellular processes and homeostasis.

Cellular Effects

The compound's influence extends to cell signaling pathways, particularly the mitogen-activated protein kinase (MAPK) pathway, which regulates cell growth and differentiation. By modulating MAPK activity, 4-Methoxy-4'-morpholinomethyl benzophenone can affect gene expression related to oxidative stress responses.

Table 1: Summary of Cellular Effects

| Effect | Mechanism of Action |

|---|---|

| Modulation of MAPK Pathway | Alters cell growth and differentiation |

| Gene Expression | Influences oxidative stress response |

| Enzyme Activity | Inhibits or activates cytochrome P450 |

Molecular Mechanism

At the molecular level, 4-Methoxy-4'-morpholinomethyl benzophenone acts as both an inhibitor and an activator of enzymes. Its binding to cytochrome P450 inhibits enzymatic activity, leading to altered metabolic processes. Additionally, it interacts with transcription factors, influencing the transcriptional activity of target genes.

Temporal and Dosage Effects

Research indicates that the compound exhibits stability under standard laboratory conditions. Long-term studies show sustained effects on cellular functions, particularly regarding gene expression and enzyme activity.

Dosage Considerations :

- Low Doses : Modulates enzyme activity without significant toxicity.

- High Doses : Associated with hepatotoxicity and oxidative stress.

Table 2: Dosage Effects in Animal Models

| Dose Range | Observed Effects |

|---|---|

| Low (<10 mg/kg) | Modulation of enzyme activity |

| High (>50 mg/kg) | Hepatotoxicity, oxidative stress |

Environmental Impact

The compound is recognized as an emerging contaminant in environmental studies. It has been detected in human fluids and various ecosystems, raising concerns about its toxicity to aquatic life. Studies show significant toxicity levels for organisms such as Daphnia magna and Chlorella vulgaris, with LC50 values indicating harmful effects at low concentrations .

Case Study: Toxicity in Aquatic Species

In laboratory settings, exposure to benzophenones has shown adverse effects on aquatic organisms:

- Daphnia magna : LC50 = 1.09 mg/L

- Chlorella vulgaris : LC50 = 2.98 mg/L

- Zebrafish : LC50 = 3.89 mg/L

These findings suggest the need for careful monitoring of benzophenone derivatives in environmental contexts .

Health Implications

Prenatal exposure to benzophenones has been associated with adverse birth outcomes. A study involving mother-infant pairs indicated correlations between maternal exposure to benzophenone derivatives and reduced birth weights and abnormal growth metrics in infants .

Table 3: Health Outcomes Linked to Benzophenone Exposure

| Exposure Period | Health Outcome |

|---|---|

| First Trimester | Correlation with anterior fontanelle diameter (AFD) decrease |

| Third Trimester | Association with decreased birth weight |

Eigenschaften

IUPAC Name |

(4-methoxyphenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c1-22-18-8-6-17(7-9-18)19(21)16-4-2-15(3-5-16)14-20-10-12-23-13-11-20/h2-9H,10-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWYBMCXYENKRML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642620 | |

| Record name | (4-Methoxyphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898769-72-7 | |

| Record name | (4-Methoxyphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.